7-Azidoheptanoic Acid
Overview
Description
7-Azidoheptanoic Acid is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .
Synthesis Analysis
The synthesis of 7-Azidoheptanoic Acid involves several steps. The process starts with Boc-Lys(Cbz)-OH, which is dissolved in dry DMF. K2CO3 is then added, followed by the gradual addition of MeI. The mixture is stirred overnight at 80°C . The reaction mixture is then quenched by the addition of water and extracted by EtOAc. The EtOAc layers are combined, washed with brine, and dried by anhydrous Na2SO4. The crude product is then purified by silica gel flash column chromatography .
Molecular Structure Analysis
The molecular structure of 7-Azidoheptanoic Acid consists of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
7-Azidoheptanoic Acid has several physical and chemical properties. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 7 freely rotating bonds. Its ACD/LogP value is 1.28, and its ACD/LogD values are 0.88 at pH 5.5 and -0.92 at pH 7.4 .
Scientific Research Applications
7-Azidoheptanoic acid derivatives, such as 7-(N-alkylmethanesulfonamido) heptanoic acids, have been shown to mimic natural prostaglandins, stimulating cAMP formation in biological systems, indicating their potential in medicinal chemistry (Jones et al., 1977).
Studies on heptanoate, a C7 fatty acid like 7-Azidoheptanoic Acid, have indicated its therapeutic potential, particularly in the treatment of rare metabolic disorders and epilepsy. This research shows how the metabolism of such compounds can impact brain functions and could have implications for other similar fatty acids (Borges & Sonnewald, 2012).
Another study on related compounds, N-acyl-N-alkyl-7-aminoheptanoic acids, has shown their ability to mimic natural prostaglandins, suggesting their potential application in pharmaceuticals (Jones et al., 1977).
In the field of material sciences, studies involving azaindoles and derivatives (which include azidoheptanoic acid derivatives) have shown potential applications in organic light emitting diodes, coordination chemistry, and in chemical bond activation (Zhao & Wang, 2010).
Research on the fluorescence emission properties of 7-azatryptophan, an analogue of azidoheptanoic acid, in reverse micellar environments has provided insights into its potential as an optical probe for studying protein structure, function, and dynamics (Guharay & Sengupta, 1996).
Safety And Hazards
properties
IUPAC Name |
7-azidoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLEAPQHWPYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azidoheptanoic Acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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